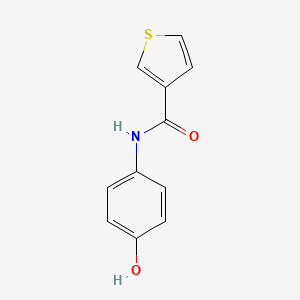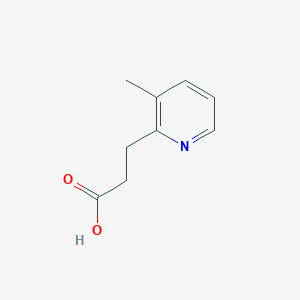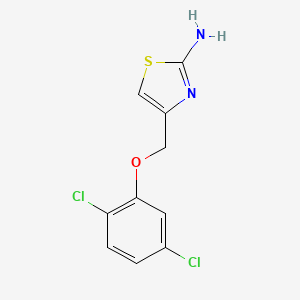![molecular formula C9H5F3N4O2 B1414914 2-(三氟甲基)-6,7-二氢-9H-吡喃并[4,3-e][1,2,4]三氮唑并[1,5-a]嘧啶-9-酮 CAS No. 1000932-55-7](/img/structure/B1414914.png)
2-(三氟甲基)-6,7-二氢-9H-吡喃并[4,3-e][1,2,4]三氮唑并[1,5-a]嘧啶-9-酮
描述
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one is a useful research compound. Its molecular formula is C9H5F3N4O2 and its molecular weight is 258.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(trifluoromethyl)-12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
三氮唑嘧啶骨架是具有潜在抗癌特性的化合物中突出的特征。三氟甲基可以增强这些化合物的生物活性,使其适合用于癌症治疗的药物设计和开发。 由于存在多个氮原子,该化合物能够与多种癌症靶标相互作用,这使得它成为肿瘤学研究中宝贵的药效团 .
抗菌活性
具有三氮唑嘧啶核心结构的化合物已显示出显著的抗菌活性。三氟甲基有助于亲脂性和细胞膜穿透能力,这对于抗菌和抗真菌功效至关重要。 该化合物可用于开发新的抗菌剂,以解决日益严重的抗生素耐药性问题 .
酶抑制
该化合物的结构复杂性和多个杂原子的存在使其成为酶抑制的极佳候选者。 它可以作为开发新的酶抑制剂的先导化合物,例如碳酸酐酶抑制剂、胆碱酯酶抑制剂和芳香化酶抑制剂,这些抑制剂在治疗青光眼、阿尔茨海默病和雌激素依赖性癌症等各种疾病中具有重要作用 .
抗炎和镇痛特性
已知三氮唑嘧啶衍生物具有抗炎和镇痛活性。 三氟甲基可以增强这些特性,使该化合物成为开发新的抗炎和止痛药物的潜在候选者 .
抗氧化特性
该化合物具有供电子和受电子的能力,使其成为抗氧化应用的良好候选者。 它清除自由基的潜力可用于开发治疗氧化应激相关疾病的方法 .
抗病毒活性
该化合物的结构特征,特别是三氮唑嘧啶核心,可能使其能够与病毒酶或蛋白质相互作用,从而抑制病毒复制。 这使其成为开发新型抗病毒药物的潜在支架,特别是在新兴病毒疾病的背景下 .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with its target, CDK2, by binding to its active site. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components necessary for cell proliferation . The compound’s binding profile at the adenosine receptors has also been rationalized .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the alteration of cell cycle progression and induction of apoptosis within cells . The compound also exerts significant inhibitory effects on the ERK signaling pathway , which plays a critical role in cell proliferation and survival.
Pharmacokinetics
These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also induces cell apoptosis and alters cell cycle progression .
生化分析
Biochemical Properties
2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one has been shown to interact with adenosine receptors, particularly the A2A and A3 subtypes, which are involved in various physiological processes .
Cellular Effects
The effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one on cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It also affects cell signaling pathways by modulating the activity of adenosine receptors, which play a role in inflammation, immune response, and neurotransmission . Furthermore, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one influences gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which inhibits the enzyme’s activity . This binding prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest . Additionally, the compound interacts with adenosine receptors by fitting into their binding pockets, which modulates receptor activity and downstream signaling pathways . These interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and adenosine receptors for several days, but its potency may decrease due to degradation . In vitro studies have demonstrated that the compound’s effects on cellular function, such as cell cycle arrest and apoptosis, are sustained for up to 72 hours .
Dosage Effects in Animal Models
The effects of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse effects, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert the compound into various metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases, leading to their excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, the compound can bind to intracellular proteins and be distributed to different cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(trifluoromethyl)-6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other cytoplasmic proteins . It can also be transported to the nucleus, where it affects gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and targeting to specific cellular compartments .
属性
IUPAC Name |
4-(trifluoromethyl)-12-oxa-2,3,5,7-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)7-14-8-13-3-4-1-2-18-6(17)5(4)16(8)15-7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWECDJQVERHWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=NC3=NC(=NN23)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128118 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000932-55-7 | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000932-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dihydro-2-(trifluoromethyl)-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


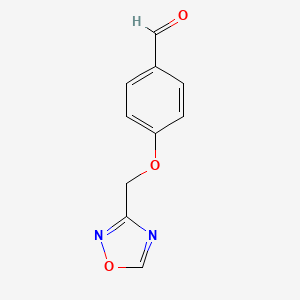
![5-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1414836.png)
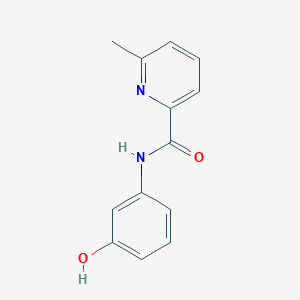

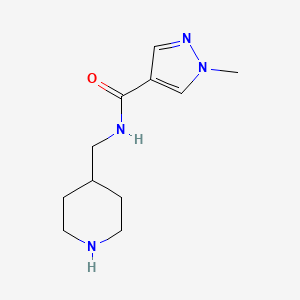

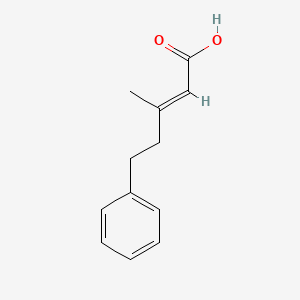
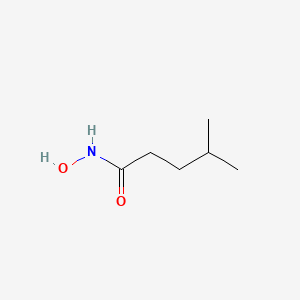
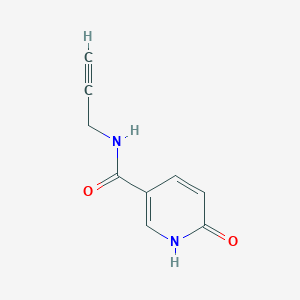
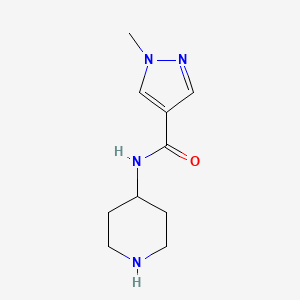
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
